6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound with the identifier “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” is a chemical entity with unique properties and applications It is important in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins .
Industrial Production Methods: Industrial production of “this compound” involves large-scale synthesis techniques. These methods ensure the compound’s purity and yield, making it suitable for commercial applications. The production process may include advanced techniques such as high-throughput chemistry and continuous evaluation of reaction outcomes .
Chemical Reactions Analysis
Types of Reactions: The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for various applications.
Scientific Research Applications
The compound “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” has numerous scientific research applications. It is used in chemistry for synthesizing new materials and compounds. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound is utilized in the industry for developing innovative products and improving existing ones .
Mechanism of Action
The mechanism of action of “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile” include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable properties and applications .
Uniqueness: The uniqueness of “this compound” lies in its specific inclusion complex formation with cyclodextrins. This property enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications. The compound’s ability to form stable complexes with cyclodextrins sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(4-methylphenyl)-4-oxo-2-(2-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)18-17(13-21)19(24)23-20(22-18)25-12-11-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIQTGQLJMTNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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